molecular formula C7H8ClNO B567554 (6-Chloro-4-methylpyridin-3-yl)methanol CAS No. 1263060-05-4

(6-Chloro-4-methylpyridin-3-yl)methanol

Cat. No. B567554
CAS RN: 1263060-05-4
M. Wt: 157.597
InChI Key: YLNNXCSAVNLBGV-UHFFFAOYSA-N
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Description

“(6-Chloro-4-methylpyridin-3-yl)methanol” is a chemical compound with the molecular formula C7H8ClNO . It has a molecular weight of 157.6 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C . It is available in a physical form that ranges from a colorless to yellow liquid or semi-solid .


Molecular Structure Analysis

The InChI code for “(6-Chloro-4-methylpyridin-3-yl)methanol” is 1S/C7H8ClNO/c1-5-2-7(8)9-3-6(5)4-10/h2-3,10H,4H2,1H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“(6-Chloro-4-methylpyridin-3-yl)methanol” has a density of 1.3±0.1 g/cm3 . The boiling point is 276.7±25.0 °C at 760 mmHg . The compound is a colorless to yellow liquid or semi-solid .

Scientific Research Applications

Antimicrobial Research

(6-Chloro-4-methylpyridin-3-yl)methanol: has been utilized in the synthesis of various antimicrobial agents. For instance, derivatives of this compound have shown efficacy against Mycobacterium tuberculosis , the causative agent of tuberculosis . The compound’s ability to be incorporated into molecules with significant bioactivity makes it a valuable asset in the development of new antimicrobial drugs.

Drug Design and Synthesis

The chemical structure of (6-Chloro-4-methylpyridin-3-yl)methanol allows for its use in the design and synthesis of novel pharmacological compounds. It serves as a building block in the creation of compounds with potential anti-tubercular activity, as demonstrated in the design of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .

Safety And Hazards

The compound is classified under GHS07 for safety . The hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

properties

IUPAC Name

(6-chloro-4-methylpyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-5-2-7(8)9-3-6(5)4-10/h2-3,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNNXCSAVNLBGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Chloro-4-methylpyridin-3-yl)methanol

CAS RN

1263060-05-4
Record name (6-CHLORO-4-METHYLPYRIDIN-3-YL)METHANOL
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